5-Nitroundecan-2-one
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Overview
Description
5-Nitroundecan-2-one is an organic compound characterized by the presence of a nitro group (-NO2) attached to the second carbon of an undecane chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Nitroundecan-2-one can be synthesized through several methods:
Nitration of Undecan-2-one: This involves the direct substitution of a hydrogen atom in undecan-2-one with a nitro group using nitric acid under controlled conditions.
Oxidation of Primary Amines: Another method involves the oxidation of primary amines to form the nitro compound.
Industrial Production Methods: Industrial production typically involves the nitration process, where undecan-2-one is treated with a nitrating agent such as nitric acid or a mixture of nitric and sulfuric acids. The reaction is carried out under controlled temperature and pressure to ensure the selective formation of this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen in the presence of a catalyst.
Substitution: The nitro group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst is commonly used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: 5-Aminoundecan-2-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Nitroundecan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Nitroundecan-2-one involves its interaction with molecular targets through its nitro group. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
2-Undecanone: Similar in structure but lacks the nitro group, making it less reactive in certain chemical reactions.
5-Nitrodecane: Similar nitro group but differs in the position of the functional group, affecting its reactivity and applications.
Uniqueness: 5-Nitroundecan-2-one is unique due to the specific positioning of the nitro group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
63294-59-7 |
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Molecular Formula |
C11H21NO3 |
Molecular Weight |
215.29 g/mol |
IUPAC Name |
5-nitroundecan-2-one |
InChI |
InChI=1S/C11H21NO3/c1-3-4-5-6-7-11(12(14)15)9-8-10(2)13/h11H,3-9H2,1-2H3 |
InChI Key |
IZXIBDQFUTULED-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CCC(=O)C)[N+](=O)[O-] |
Origin of Product |
United States |
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